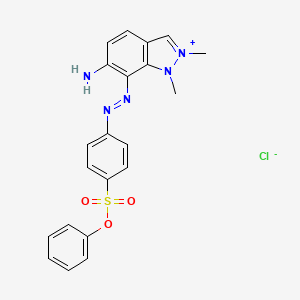
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride
描述
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its complex structure, which includes an indazolium core, a phenoxysulphonyl group, and an azo linkage. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
属性
CAS 编号 |
94109-86-1 |
|---|---|
分子式 |
C21H20ClN5O3S |
分子量 |
457.9 g/mol |
IUPAC 名称 |
phenyl 4-[(6-amino-1,2-dimethylindazol-2-ium-7-yl)diazenyl]benzenesulfonate;chloride |
InChI |
InChI=1S/C21H19N5O3S.ClH/c1-25-14-15-8-13-19(22)20(21(15)26(25)2)24-23-16-9-11-18(12-10-16)30(27,28)29-17-6-4-3-5-7-17;/h3-14,22H,1-2H3;1H |
InChI 键 |
PCNOLKUOZVRKFF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)OC4=CC=CC=C4)N)C=[N+]1C.[Cl-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride typically involves multiple steps:
Formation of the Indazolium Core: The indazolium core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azo Group: The azo group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Attachment of the Phenoxysulphonyl Group: The phenoxysulphonyl group is introduced through a sulfonation reaction, where the aromatic ring is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Controlling reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Using techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group or other functional groups are oxidized to form new products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation Products: Oxidized derivatives of the azo group or aromatic rings.
Reduction Products: Amines formed from the cleavage of the azo linkage.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the manufacturing of dyes, pigments, and other colorants for textiles, plastics, and other materials.
作用机制
The mechanism of action of 6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride involves its interaction with molecular targets such as proteins, nucleic acids, and other biomolecules. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The phenoxysulphonyl group may also interact with specific receptors or enzymes, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye with a simpler structure, commonly used as a pH indicator.
Congo Red: A bis-azo dye used in histology for staining amyloid proteins.
Sudan III: A lipid-soluble azo dye used for staining triglycerides and lipids.
Uniqueness
6-Amino-1,2-dimethyl-7-((4-(phenoxysulphonyl)phenyl)azo)-1H-indazolium chloride is unique due to its complex structure, which imparts specific chemical properties and reactivity. The presence of the indazolium core and phenoxysulphonyl group distinguishes it from simpler azo dyes, making it suitable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


